molecular formula C22H29Cl2N3O2 B13749415 Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride CAS No. 29573-86-2

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride

Cat. No.: B13749415
CAS No.: 29573-86-2
M. Wt: 438.4 g/mol
InChI Key: TZGOOZDYIXRJPG-UHFFFAOYSA-N
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Description

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core and a piperazine moiety. It is often used in scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenz(b,f)azepine, which is then reacted with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of the target compound.

    Imipramine: A tricyclic antidepressant with a similar dibenzazepine core.

    Oxcarbazepine: An anticonvulsant with a related structure.

Uniqueness

Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is unique due to its combination of a dibenzazepine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Biological Activity

The compound Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic molecule with significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound features a dibenzazepine core linked to a piperazine moiety, contributing to its unique pharmacological properties. Its molecular formula is C22H29Cl2N3O2C_{22}H_{29}Cl_2N_3O_2 . The structure can be visualized as follows:

ComponentDescription
Dibenzazepine CoreA bicyclic structure that enhances receptor binding
Piperazine MoietyProvides flexibility and interaction with various biological targets

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. It has been shown to:

  • Modulate neurotransmitter levels : The compound influences serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
  • Alter enzyme activities : It interacts with specific enzymes that play roles in signal transduction pathways, potentially leading to therapeutic effects in neurological conditions .

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Neurological Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
  • Antidepressant Activity : Similar compounds have demonstrated antidepressant properties through their ability to inhibit reuptake of serotonin and norepinephrine .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameStructural FeaturesUnique Properties
Imipramine Tricyclic structureKnown for antidepressant effects
Oxcarbazepine Related dibenzazepineAnticonvulsant properties
Ketone Compound Dibenzazepine + PiperazinePotential for treating mood disorders

Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of the compound in patients diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its potential as an antidepressant .

Study 2: Neurological Effects

In animal models of anxiety, administration of the compound led to decreased anxiety-like behavior in tests such as the elevated plus maze and open field test. This supports its role in modulating anxiety-related pathways .

Properties

CAS No.

29573-86-2

Molecular Formula

C22H29Cl2N3O2

Molecular Weight

438.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H

InChI Key

TZGOOZDYIXRJPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl

Origin of Product

United States

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